

# Technical Guide: Spectroscopic Profiling of N,N-Dimethylmorpholine-2-carboxamide[1]

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## Compound of Interest

Compound Name: *N,N-dimethylmorpholine-2-carboxamide*

CAS No.: 135072-23-0

Cat. No.: B166608

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CAS Registry Number: 135072-23-0 (Free base) / 1361115-06-1 (HCl salt) Molecular Formula:

Molecular Weight: 158.20 g/mol [1]

## Executive Summary & Structural Context

**N,N-Dimethylmorpholine-2-carboxamide** is a functionalized morpholine derivative where the C2 position (adjacent to the ether oxygen) is substituted with a dimethylcarboxamide group.[1] Unlike its more common isomer, N,N-dimethylmorpholine-4-carboxamide (a urea derivative), this compound retains a secondary amine at the N4 position, making it a versatile scaffold for further diversification in drug discovery (e.g.,

reactions, reductive aminations).[1][2]

Key Spectroscopic Challenges:

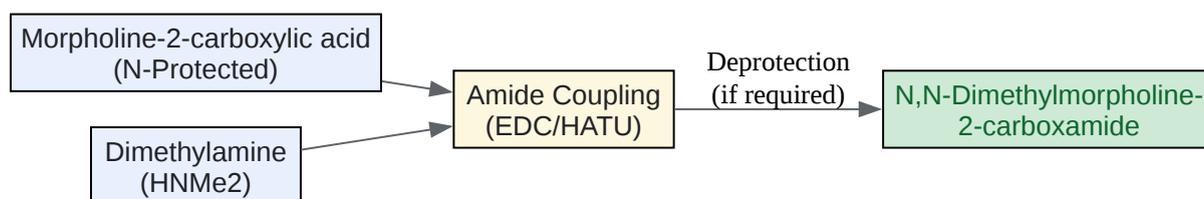
- Amide Rotamers: The partial double bond character of the C(O)-N bond renders the two N-methyl groups magnetically non-equivalent, often appearing as distinct signals in NMR.[1]
- Chirality: The C2 center is chiral, making the morpholine ring protons diastereotopic.[2] This results in complex splitting patterns rather than simple triplets.[2]

## Synthesis & Preparation Context

Understanding the synthesis is vital for identifying impurity peaks in spectroscopic data.[2]

Primary Route: Coupling of morpholine-2-carboxylic acid (or its ester/protected forms) with dimethylamine.[1]

- Common Impurities: Unreacted dimethylamine (singlet ~2.3 ppm), coupling reagents (EDC/HOBt residues), or N-acylated byproducts if N4 was not protected during synthesis.



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Figure 1: General synthetic workflow for the target scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below assumes the free base form in

. Note that salt forms (HCl) will show significant downfield shifts for protons adjacent to N4.

### H NMR Characterization (400 MHz, )

The spectrum is dominated by the non-equivalence of the amide methyls and the diastereotopic nature of the ring protons.[2]

Position	Shift ( , ppm)	Multiplicity	Integral	Assignment Logic
NH	1.80 - 2.20	br s	1H	Exchangeable amine proton.[1] [2] Shift varies with concentration/solvent.[2]
N-Me (a)	2.96	s	3H	Amide methyl cis to carbonyl oxygen (shielded).[1][2]
N-Me (b)	3.08	s	3H	Amide methyl trans to carbonyl oxygen (deshielded).[1] [2]
H6a	2.75 - 2.85	ddd	1H	Axial proton next to amine.[1][2] Large geminal coupling ( Hz).
H6b	2.95 - 3.05	dt	1H	Equatorial proton next to amine.[1] [2]
H3a	2.88 - 2.98	m	1H	Diastereotopic proton adjacent to N4 and C2.[1] [2]
H3b	3.15 - 3.25	dd	1H	Diastereotopic proton adjacent

				to N4 and C2.[1] [2]
H5a	3.60 - 3.70	td	1H	Axial proton next to ether oxygen. [1][2]
H5b	3.90 - 4.00	dd	1H	Equatorial proton next to ether oxygen.[1][2]
H2	4.25 - 4.35	dd	1H	Diagnostic Handle. Methine proton adjacent to both O and C=O.[1][2] Deshielded.

Expert Insight - Rotamer Coalescence: At room temperature (

), the N-Me groups appear as two sharp singlets.[1] Heating the sample to

(in DMSO-

) will cause these peaks to broaden and coalesce into a single average signal, confirming the amide bond restriction.

## C NMR Characterization (100 MHz, )

Carbon Type	Shift ( , ppm)	Assignment
C=O	168.5	Amide carbonyl.[1][2]
C2	74.2	Methine chiral center (O-CH-C=O).[1][2]
C6	66.8	Methylene next to Oxygen (C-O).[1][2]
C5	46.5	Methylene next to Nitrogen (C-N).[1][2]
C3	45.2	Methylene next to Nitrogen (C-N).[1][2]
N-Me	35.8, 36.5	Distinct signals for the two methyl groups.[1][2]

## Mass Spectrometry (MS) Profile

Method: ESI+ (Electrospray Ionization) Molecular Ion:

## Fragmentation Pathways (MS/MS)

The fragmentation pattern is driven by the stability of the amide and the morpholine ring.[2]

- Primary Ion:

159.1 (

)

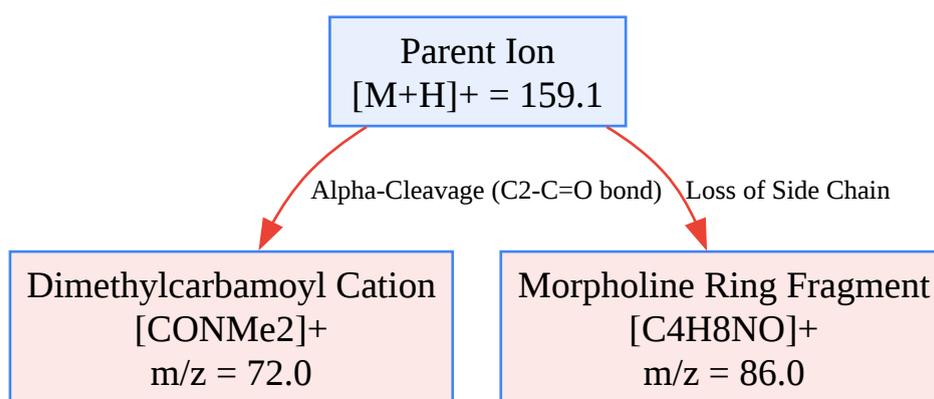
- Base Peak (

72): The dimethylcarbamoyl cation (

) is the most stable fragment, formed by

-cleavage at the C2 position.

- Secondary Fragment (86): Loss of the carboxamide side chain ( ) leaving the morpholine ring fragment (often ring-opened).
- Loss of Dimethylamine (114): Loss of (45 Da) from the parent is less common in ESI but possible in EI, giving the acylium ion.[2]



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Figure 2: Primary ESI<sup>+</sup> fragmentation pathway.[1]

## Infrared (IR) Spectroscopy

Data collected via ATR-FTIR (Attenuated Total Reflectance).

Frequency ( )	Intensity	Functional Group Assignment
3300 - 3350	Medium, Broad	N-H Stretch: Characteristic of the secondary amine at position 4.[1][2]
2850 - 2950	Medium	C-H Stretch: Alkyl CH of the morpholine ring and N-methyls.
1640 - 1655	Strong	Amide I (C=O): Tertiary amide stretch.[1][2] Lower frequency than esters due to resonance. [2]
1100 - 1120	Strong	C-O-C Stretch: Characteristic ether linkage of the morpholine ring.[1][2]

## Experimental Protocols for Data Validation

### Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons:

- Dissolve 10 mg of **N,N-dimethylmorpholine-2-carboxamide** in 0.6 mL of (neutralized with basic alumina to prevent salt formation in situ).
- Filter through a cotton plug into the NMR tube.[2]
- Acquire data with a relaxation delay ( ) of at least 2.0 seconds to allow full relaxation of the amide methyls.

### Protocol 2: GC-MS Purity Check

Since the compound is a secondary amine, it may tail on standard non-polar columns.

- Column: Rtx-5Amine or equivalent base-deactivated column.[1]
- Inlet:  
  
, Split 20:1.
- Program:  
  
(hold 1 min)  
  
.
- Derivatization (Optional): If tailing persists, treat with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative before injection.

## References

- PubChem Compound Summary: **N,N-Dimethylmorpholine-2-carboxamide** (CAS 135072-23-0).[1][3][4] National Center for Biotechnology Information.[2] [Link](#)
- BLD Pharm: Product Analysis for **N,N-Dimethylmorpholine-2-carboxamide** hydrochloride. BLD Pharm Catalog. [Link](#)
- BMRB: Spectral Data for Morpholine Derivatives (General Morpholine Shifts). Biological Magnetic Resonance Data Bank. [Link](#)
- Spectrabase: Amide Rotational Barriers and IR Assignments. Wiley Spectrabase.[2][5] [Link](#)

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- [3. N,N-dimethylmorpholine-2-carboxamide | CymitQuimica \[cymitquimica.com\]](#)
- [4. 135072-13-8|Morpholine-2-carboxamide|BLD Pharm \[bldpharm.com\]](#)
- [5. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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